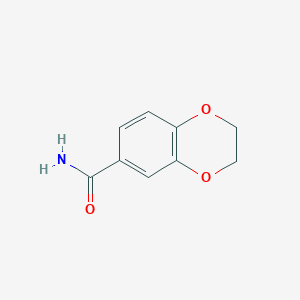

2,3-Dihydro-1,4-benzodioxine-6-carboxamide

CAS No.: 299169-62-3

Cat. No.: VC3762128

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299169-62-3 |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carboxamide |

| Standard InChI | InChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11) |

| Standard InChI Key | HZHZDULNPYDZAQ-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)N |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)N |

Introduction

Chemical Structure and Properties

2,3-Dihydro-1,4-benzodioxine-6-carboxamide consists of a benzodioxane core with a carboxamide functional group at position 6. The molecular formula of this compound is C9H9NO3 with a molecular weight of 179.17 g/mol . Its structure combines the rigidity of the aromatic benzene ring with the flexibility of the dioxane ring, creating a unique three-dimensional architecture that contributes to its biological activity potential.

Physical and Chemical Characteristics

The compound features several key structural elements that contribute to its chemical behavior and potential biological interactions:

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 299169-62-3 |

| Functional Groups | Carboxamide, benzodioxane |

| Hydrogen Bond Acceptors | 3 (oxygen atoms and carbonyl group) |

| Hydrogen Bond Donors | 1 (NH2 of carboxamide) |

| Structure Type | Heterocyclic |

The presence of the carboxamide group (-CONH2) provides hydrogen bonding capabilities, which can be crucial for interactions with biological targets such as enzymes and receptors. This feature makes the compound potentially useful for medicinal chemistry applications, as hydrogen bonding plays a vital role in drug-target interactions.

Synthesis Methods

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide can be accomplished through several routes, with the most common approach involving the transformation of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile.

Synthesis from Benzonitrile Precursor

One documented synthetic route involves the conversion of 2,3-dihydrobenzo[b] dioxine-6-carbonitrile using sulfuric acid and trifluoroacetic acid . The reaction proceeds as follows:

-

A solution of the benzonitrile precursor (3.5 mmol) is prepared in a mixture of concentrated sulfuric acid (1 mL) and trifluoroacetic acid (4 mL).

-

The mixture is refluxed for approximately 5 hours to facilitate the hydrolysis of the nitrile group to the carboxamide.

-

After refluxing, the reaction mixture is poured into a mixture of water and ice.

-

The resulting precipitate is filtered, washed with water, and dried in air.

-

If necessary, the product is recrystallized from an appropriate solvent to improve purity.

This method yields 2,3-dihydro-1,4-benzodioxine-6-carboxamide with a reported yield of approximately 74% .

Alternative Synthesis Routes

Alternative synthetic approaches may involve starting with gallic acid or its derivatives, which can be transformed into the desired compound through a multi-step sequence. The general approach includes:

-

Esterification of gallic acid in methanol with sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate.

-

Formation of the benzodioxane ring through reaction with 1,2-dibromoethane in the presence of K2CO3.

-

Further functionalization to introduce the carboxamide group at position 6 .

These synthetic approaches provide flexibility in the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds, allowing for structural modifications to explore structure-activity relationships.

Derivatives and Analogues

Various derivatives and analogues of 2,3-dihydro-1,4-benzodioxine-6-carboxamide have been synthesized and studied for their potential biological activities. These structural modifications typically involve substitutions on the carboxamide nitrogen or alterations at other positions of the benzodioxane scaffold.

N-Substituted Derivatives

N-substituted derivatives of 2,3-dihydro-1,4-benzodioxine-6-carboxamide include compounds with various alkyl and aryl groups attached to the carboxamide nitrogen. Two notable examples include:

-

N-(2,4,4-trimethylpentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This derivative features a bulky trimethylpentyl group attached to the amide nitrogen. It has a molecular weight of 291.39 g/mol and a molecular formula of C17H25NO3 . Its structural characteristics include:

-

N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This derivative incorporates an amino-substituted phenyl group. It has a molecular weight of 284.31 g/mol and a molecular formula of C16H16N2O3. This compound represents a more complex modification with additional functional groups that could potentially enhance biological interactions.

Related Heterocyclic Compounds

A closely related compound, 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, shares the same benzodioxane core but features a hydrazide functional group (-CONHNH2) instead of a carboxamide. This compound has shown potential as an insecticidal agent and belongs to the class of benzoylhydrazine analogues. Its design was inspired by the structure of 20-hydroxyecdysone, a naturally occurring insect molting hormone, suggesting potential applications in pest control.

Biological Activities and Applications

The benzodioxane scaffold, including 2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives, has demonstrated various biological activities that suggest potential therapeutic applications.

Anti-inflammatory Activity

Various 1,4-benzodioxane derivatives have shown notable anti-inflammatory activities. Research has indicated that the position of substituents on the benzodioxane ring significantly affects the anti-inflammatory potential of these compounds. For example, compounds with substituents at position-6, similar to 2,3-dihydro-1,4-benzodioxine-6-carboxamide, have demonstrated optimal anti-inflammatory activities compared to regioisomers with substituents at other positions .

Enzyme Inhibitory Activities

Derivatives of compounds structurally related to 2,3-dihydro-1,4-benzodioxine-6-carboxamide have demonstrated inhibitory activities against various enzymes:

-

Inhibition of p38α MAPK pathway: A benzodioxane derivative was reported as a potent inhibitor of the physiologically important p38α MAPK pathway, which plays a role in cancer and chronic graft-versus-host disease .

-

Cholinesterase inhibition: Research indicates that compounds with the benzodioxane scaffold may exhibit significant inhibitory activity against cholinesterases, which are crucial in the regulation of neurotransmitter levels in the brain. This suggests potential applications in conditions like Alzheimer's disease.

Research Findings and Future Directions

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have provided valuable insights into the potential optimization of 2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds for specific biological activities:

-

The 1,4-benzodioxane moiety has been found to be critical for growth inhibitory activities of certain compounds, with attempts to replace this moiety resulting in reduced or complete loss of activity .

-

The position of substituents on the benzodioxane ring significantly affects biological activities, with position-6 (the position of the carboxamide in our target compound) often showing optimal effects .

-

The nature of the substituent at position-6 (in this case, the carboxamide group) can be modified to tune the biological properties of the compound, suggesting potential for the development of targeted therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume